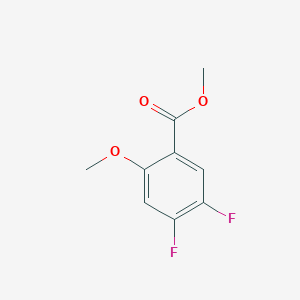

6-Methoxypyridine-3-carbonyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

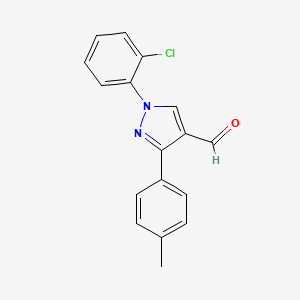

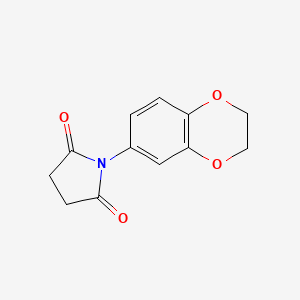

6-Methoxypyridine-3-carbonyl azide is a compound that is used for pharmaceutical testing . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are compounds containing a pyridine ring bearing a carboxylic acid group .

Synthesis Analysis

The synthesis of azido-containing carbonyl compounds like 6-Methoxypyridine-3-carbonyl azide involves the formation of phosphazide from azides and di (tert-butyl) (4- (dimethylamino)phenyl)phosphine (Amphos). This enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .Chemical Reactions Analysis

Azido-containing carbonyl compounds can undergo nucleophilic transformations. The phosphazide formation from azides enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . Organic azides can also be reduced to primary amines, liberating N2 in the process .Aplicaciones Científicas De Investigación

Catalytic Carbonylative Polymerizations

6-Methoxypyridine-3-carbonyl azide plays a role in the catalytic carbonylative polymerizations of heterocycles, contributing to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s. This process is facilitated by the combination of specific catalysts and closely resembling mechanistic hypotheses (Liu & Jia, 2004).

Cytotoxic Activity Assessment

In the field of medicinal chemistry, derivatives of 2-methoxypyridine-3-carbonitrile, closely related to 6-methoxypyridine-3-carbonyl azide, have been synthesized and shown to exhibit promising antiproliferative effects against various cancer cell lines, demonstrating potential in cancer research (Al‐Refai et al., 2019).

Application in Osteoporosis Treatment

3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a compound structurally related to 6-methoxypyridine-3-carbonyl azide, has been identified as a potent antagonist of the alpha(v)beta(3) receptor, with implications for the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

Fluorescence High-Performance Liquid Chromatography

Compounds like 7-methoxycoumarin-3-carbonyl azides, which include the 6-methoxypyridine-3-carbonyl azide moiety, have been developed as highly sensitive fluorescent labeling reagents for high-performance liquid chromatography (HPLC), enhancing the detection and analysis of various substances (Takadate et al., 1985).

Synthesis of Lycopodium Alkaloids

In organic chemistry, methoxypyridines, including 6-methoxypyridine-3-carbonyl azide, are used as masked pyridones in the synthesis of Lycopodium alkaloids, such as lycoposerramine R. This showcases their utility in complex organic syntheses (Bisai & Sarpong, 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxypyridine-3-carbonyl azide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-6-3-2-5(4-9-6)7(12)10-11-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGSWCOJOTXRAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)